molecular formula C16H16F3N5 B052141 6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine CAS No. 117860-34-1

6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine

Cat. No. B052141
M. Wt: 335.33 g/mol
InChI Key: CGYQALAEDMYLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, also known as SCH 58261, is a selective antagonist of adenosine A2A receptors. It was first synthesized in the mid-1990s and has since been the subject of extensive research due to its potential therapeutic applications.

Mechanism Of Action

6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 58261 selectively binds to adenosine A2A receptors, blocking their activation by adenosine. This results in increased dopamine release in the striatum, which is thought to be responsible for the drug's therapeutic effects.

Biochemical And Physiological Effects

Studies have shown that 6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 58261 can improve motor function and reduce neuroinflammation in animal models of Parkinson's disease and Huntington's disease. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 58261 is a highly selective antagonist of adenosine A2A receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, its high affinity for these receptors can also make it difficult to use in certain experiments, as it may require high concentrations to achieve the desired effect.

Future Directions

There are several potential future directions for research on 6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 58261. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Other potential applications include its use as a tool for studying the role of adenosine A2A receptors in various physiological processes, and its potential use in combination with other drugs to enhance their therapeutic effects.

Synthesis Methods

The synthesis of 6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 58261 involves several steps, including the reaction of 2,6-dichloropurine with 4-methylbenzylamine to form 2-(4-methylbenzyl)-6-chloropurine. This compound is then reacted with trifluoroacetic acid to yield 2-(4-methylbenzyl)-6-trifluoromethylpurine. Finally, the dimethylamino group is introduced through a reductive amination reaction using formaldehyde and dimethylamine.

Scientific Research Applications

6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine 58261 has been used extensively in scientific research to study the role of adenosine A2A receptors in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, Huntington's disease, and other neurodegenerative disorders.

properties

CAS RN

117860-34-1

Product Name

6-(Dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine

Molecular Formula

C16H16F3N5

Molecular Weight

335.33 g/mol

IUPAC Name

N,N-dimethyl-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)purin-6-amine

InChI

InChI=1S/C16H16F3N5/c1-10-4-6-11(7-5-10)8-24-9-20-12-13(23(2)3)21-15(16(17,18)19)22-14(12)24/h4-7,9H,8H2,1-3H3

InChI Key

CGYQALAEDMYLCQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3N(C)C)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3N(C)C)C(F)(F)F

Other CAS RN

117860-34-1

synonyms

6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine
6-DMPT

Origin of Product

United States

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